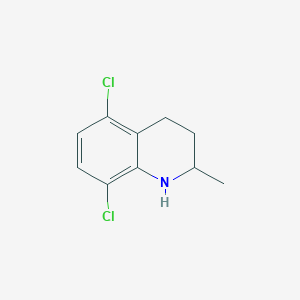
1-Methyl-6-(trifluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H9F3. It is a derivative of naphthalene, where a methyl group is attached to the first carbon atom and a trifluoromethyl group is attached to the sixth carbon atom.
Preparation Methods
The synthesis of 1-Methyl-6-(trifluoromethyl)naphthalene can be achieved through several routes. One common method involves the trifluoromethylation of 1-methyl naphthalene using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst. The reaction typically occurs under mild conditions and can be optimized for higher yields .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of organometallic reagents and lithium dialkylamide-type bases has also been explored for the synthesis of this compound .
Chemical Reactions Analysis
1-Methyl-6-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding dihydro derivatives.
Common reagents used in these reactions include trifluoromethyl iodide, lithium aluminum hydride, and various electrophiles. The major products formed depend on the reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Methyl-6-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism by which 1-Methyl-6-(trifluoromethyl)naphthalene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
1-Methyl-6-(trifluoromethyl)naphthalene can be compared with other trifluoromethylated naphthalene derivatives, such as 1-Methyl-2-(trifluoromethyl)naphthalene and 1-Methyl-4-(trifluoromethyl)naphthalene. These compounds share similar structural features but differ in the position of the trifluoromethyl group, which can influence their chemical reactivity and biological activity .
Similar Compounds
- 1-Methyl-2-(trifluoromethyl)naphthalene
- 1-Methyl-4-(trifluoromethyl)naphthalene
- 1-Methyl-5-(trifluoromethyl)naphthalene
Properties
Molecular Formula |
C12H9F3 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1-methyl-6-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H9F3/c1-8-3-2-4-9-7-10(12(13,14)15)5-6-11(8)9/h2-7H,1H3 |
InChI Key |
IPOWPLFPGJKDFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B11890571.png)


![2,3-Dihydro-4h-benzo[h]thiochromen-4-one](/img/structure/B11890589.png)

![7-amino-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B11890608.png)
